Prop-2-enyl 2-pentoxyacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Prop-2-enyl 2-pentoxyacetate is a chemical compound that belongs to the class of vinyl esters. It is widely used in scientific research due to its unique properties and applications. The compound is known for its stability and versatility, making it a valuable reagent in various organic synthesis reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Prop-2-enyl 2-pentoxyacetate can be synthesized by reacting 2-pentoxyacetic acid with prop-2-enyl alcohol in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain high yields of the compound. The purity of the compound can be improved by using various purification techniques.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactors where the reaction conditions are meticulously controlled to ensure consistent quality and yield. The use of advanced purification methods, such as distillation and crystallization, helps in achieving the desired purity levels for commercial applications.

Chemical Reactions Analysis

Types of Reactions: Prop-2-enyl 2-pentoxyacetate undergoes various types of reactions, including hydrolysis, oxidation, and reduction. It can also participate in substitution reactions due to the presence of the vinyl ester group.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

Oxidation: Commonly involves oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Often uses reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Hydrolysis: Produces 2-pentoxyacetic acid and prop-2-enyl alcohol.

Oxidation: Can yield various oxidized products depending on the reaction conditions.

Reduction: Results in the formation of reduced derivatives of the original compound.

Scientific Research Applications

Prop-2-enyl 2-pentoxyacetate has a wide range of scientific research applications. It is used as a building block in the synthesis of various organic compounds and as a reagent in organic synthesis reactions. The compound is also utilized in the development of new drugs and pharmaceuticals, as well as in the creation of new materials and polymers. Additionally, it plays a role in the study of various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of prop-2-enyl 2-pentoxyacetate is not well understood. it is believed to act as a nucleophile in various organic reactions. The compound can undergo reactions such as hydrolysis, oxidation, and reduction, and can form stable complexes with various metal ions.

Comparison with Similar Compounds

- Allyl phenoxyacetate

- Allyl methyl carbonate

- 3-O-Allylnaloxone

- Prallethrin

- Allethrin

Comparison: Prop-2-enyl 2-pentoxyacetate is unique due to its specific structure and reactivity. While similar compounds like allyl phenoxyacetate and allyl methyl carbonate also belong to the class of vinyl esters, this compound offers distinct advantages in terms of stability and versatility in organic synthesis reactions. Its ability to form stable complexes with metal ions further enhances its utility in various research applications .

Biological Activity

Chemical Structure

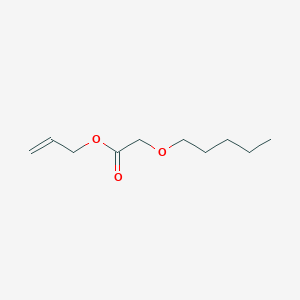

The structure of Prop-2-enyl 2-pentoxyacetate can be represented as follows:

This compound features a prop-2-enyl group attached to a pentoxyacetate moiety, which may influence its reactivity and biological interactions.

The exact mechanism of action of this compound remains largely undefined. However, it is believed to function as a nucleophile in various organic reactions, potentially interacting with biological macromolecules such as proteins and nucleic acids. This nucleophilic activity may lead to modifications in cellular processes.

Antimicrobial Properties

Research has indicated that certain alkyl esters, including derivatives similar to this compound, exhibit antimicrobial properties. These compounds may disrupt microbial cell membranes or interfere with metabolic pathways, suggesting a potential application in developing antimicrobial agents .

Toxicity and Safety

Data regarding the toxicity of this compound is limited. However, general safety assessments for similar compounds indicate that they should be handled with care due to potential irritant effects on skin and eyes. Further studies are necessary to establish comprehensive safety profiles .

Case Studies

- Antimicrobial Activity : A study conducted on alkyl esters demonstrated that compounds structurally related to this compound exhibited significant antimicrobial activity against various bacterial strains. The study highlighted the importance of chain length and branching in enhancing efficacy.

- Reactivity in Organic Synthesis : In synthetic organic chemistry, this compound has been utilized as a reagent in nucleophilic substitution reactions. Its reactivity profile suggests that it may serve as a valuable intermediate in synthesizing more complex molecules.

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

prop-2-enyl 2-pentoxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-3-5-6-8-12-9-10(11)13-7-4-2/h4H,2-3,5-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIFFBJNXMRMKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOCC(=O)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.